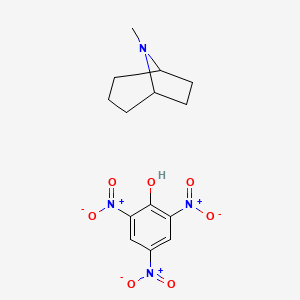

Tropane, picrate

Descripción

Overview of Tropane (B1204802) Alkaloid Structural Classes

Tropane alkaloids are distinguished by their bicyclic structure, which consists of a pyrrolidine and a piperidine ring sharing a common nitrogen atom and two carbon atoms. This core structure, known as the tropane ring, is the foundation for a variety of derivatives. The major structural classes of tropane alkaloids include:

Hyoscyamine and Scopolamine group: These are esters of tropine (3α-tropanol) or scopine with tropic acid. Hyoscyamine is a well-known anticholinergic agent, and its racemate is atropine (B194438). Scopolamine is another prominent member of this group.

Cocaine group: Found in the coca plant (Erythroxylum coca), these alkaloids are esters of ecgonine, which is a tropane derivative with a carboxyl group and a hydroxyl group. Cocaine is a notable example, known for its stimulant and local anesthetic properties.

Calystegines: These are polyhydroxylated nortropane alkaloids that have been more recently discovered. They differ from the other major groups in that the tropane skeleton is not N-methylated and is polyhydroxylated.

While all tropane alkaloids share the fundamental tropane ring system, the nature and stereochemistry of the substituents on this ring lead to a wide diversity of chemical and biological properties. usgs.gov

The Role of Salt Formation in Alkaloid Chemical Research

The nitrogen atom in the tropane ring of alkaloids is basic, allowing it to react with acids to form salts. This property is fundamental to the extraction, purification, and characterization of tropane alkaloids. In their natural plant sources, these alkaloids often exist as salts of organic acids. In the laboratory, the ability to convert alkaloids between their free base and salt forms is a cornerstone of their chemical manipulation.

The formation of alkaloid salts significantly alters their physicochemical properties, most notably their solubility. Generally, the free base forms of alkaloids are soluble in organic solvents and have limited solubility in water, while their salts are typically soluble in water and less soluble in nonpolar organic solvents. This differential solubility is exploited in acid-base extraction procedures to isolate alkaloids from plant material and to separate them from other non-basic compounds. By adjusting the pH of an aqueous solution, alkaloids can be selectively partitioned into an organic or aqueous phase.

Furthermore, the formation of crystalline salts is a critical step in the purification of alkaloids. By carefully selecting the acid used for salt formation, it is often possible to induce the crystallization of a specific alkaloid from a mixture, leaving impurities behind in the solution. This process of fractional crystallization of alkaloid salts has been a historically important and effective method for obtaining pure alkaloids.

Significance of Picrate (B76445) Derivatives in Organic Chemistry Research

Picric acid (2,4,6-trinitrophenol) is a strong organic acid that readily reacts with basic compounds, such as alkaloids, to form crystalline salts known as picrates. wikipedia.orgtaylorandfrancis.com These picrate derivatives have several features that make them particularly useful in organic chemistry research:

Crystallinity: Picrate salts of organic bases are often well-defined, crystalline solids with sharp melting points. This property is highly advantageous for the purification of alkaloids, as the crystalline nature allows for effective separation from amorphous impurities.

Identification and Characterization: The characteristic melting points of picrate derivatives serve as a valuable physical constant for the identification and characterization of alkaloids. Historically, the preparation of a picrate salt and the determination of its melting point was a standard procedure in the structural elucidation of new alkaloids.

Color: The picrate anion is intensely yellow, and many picrate salts are also colored, often appearing as yellow, orange, or red crystals. wikipedia.org This color can be useful for visualizing the separation and purification of the alkaloid derivative.

The formation of a picrate salt involves an acid-base reaction between the acidic phenolic proton of picric acid and the basic nitrogen of the alkaloid. The resulting salt is stabilized by electrostatic interactions. Due to their reliable crystallinity and sharp melting points, picrate derivatives have been instrumental in the isolation and characterization of a wide array of alkaloids, including those from the tropane family.

Tropane, picrate: A Detailed Examination

The following sections will focus specifically on the chemical compound "Tropane, picrate," which is the salt formed from the reaction of tropane (specifically, the derivative tropine) and picric acid.

Chemical and Physical Properties

Tropine picrate is a crystalline solid. There is some discrepancy in the reported melting point of this compound. One source indicates a melting point of 293-295°C. mdma.chscribd.com Another source suggests a lower melting and decomposition point of approximately 230–240°C. This variation may be due to differences in experimental conditions or the purity of the samples. For comparison, the closely related tropinone picrate has a reported melting and decomposition point of 218-220°C.

With regard to solubility, tropine picrate is reported to have a low solubility in water, specifically 0.46 grams per 100 mL at 16°C. scribd.com This property is significant as it facilitates its separation from more soluble compounds.

| Property | Value | Notes |

|---|---|---|

| Appearance | Crystalline solid | Generally yellow, characteristic of picrates. |

| Melting Point | 293-295°C or ~230–240°C (decomposes) | Conflicting data exists in the literature. |

| Water Solubility | 0.46 g/100 mL at 16°C | Considered to be sparingly soluble. |

Synthesis and Preparation

While detailed, step-by-step experimental procedures for the synthesis of tropine picrate are not extensively documented in readily available literature, the general method for its preparation can be inferred from the principles of alkaloid salt formation and specific examples. The synthesis involves the direct reaction of tropine with picric acid.

A common method for the preparation of alkaloid picrates involves dissolving the alkaloid free base in a suitable solvent, such as water or an alcohol, and adding a solution of picric acid in the same or a miscible solvent. Due to the low solubility of many alkaloid picrates, the salt will often precipitate from the solution upon mixing or cooling.

In the context of separating tropine from its stereoisomer, ψ-tropine (pseudotropine), the formation of tropine picrate is mentioned as a method of purification. By adding the calculated amount of picric acid to a cold, saturated aqueous solution containing a mixture of the two isomers, the less soluble tropine picrate selectively crystallizes and separates from the solution. lodz.pl The resulting crystalline product can then be collected by filtration.

For the regeneration of the free alkaloid from its picrate salt, an anion-exchange resin can be utilized. acs.org

Characterization

The characterization of tropine picrate would typically involve a combination of physical and spectroscopic methods.

Melting Point Determination: As mentioned previously, the melting point is a key characteristic of this crystalline salt. The sharp melting point of a recrystallized sample would be indicative of its purity.

IR spectroscopy would be expected to show characteristic peaks for the aromatic nitro groups of the picrate anion, as well as vibrations corresponding to the tropane skeleton.

NMR spectroscopy (¹H and ¹³C) would provide detailed information about the structure of the tropine cation and the picrate anion, confirming the formation of the salt.

Mass spectrometry would show the molecular ions or fragmentation patterns corresponding to the tropine and picrate moieties.

Elemental Analysis: This technique would be used to determine the elemental composition (carbon, hydrogen, nitrogen, oxygen) of the compound, which can be compared to the calculated values for the chemical formula of tropine picrate to confirm its identity and purity.

Research Applications

The primary research application of tropine picrate has historically been in the isolation, purification, and identification of tropine. The formation of the crystalline picrate salt allows for the separation of tropine from reaction mixtures or from other related alkaloids, such as pseudotropine, based on differences in solubility. lodz.pl

The well-defined melting point of tropine picrate serves as a useful physical constant for the qualitative identification of tropine. In the past, when advanced spectroscopic methods were not available, the formation of a picrate derivative and the measurement of its melting point was a standard method for confirming the identity of an alkaloid.

While modern analytical techniques such as chromatography and spectroscopy have become the primary methods for the identification and quantification of alkaloids, the use of picrate derivatives can still be a valuable tool in certain research contexts, particularly for the crystallization and structural analysis of novel tropane derivatives.

Propiedades

Número CAS |

6138-69-8 |

|---|---|

Fórmula molecular |

C14H18N4O7 |

Peso molecular |

354.32 g/mol |

Nombre IUPAC |

8-methyl-8-azabicyclo[3.2.1]octane;2,4,6-trinitrophenol |

InChI |

InChI=1S/C8H15N.C6H3N3O7/c1-9-7-3-2-4-8(9)6-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,2-6H2,1H3;1-2,10H |

Clave InChI |

BEYOPVGWSMNKDZ-UHFFFAOYSA-N |

SMILES canónico |

CN1C2CCCC1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Historical Evolution of Tropane Picrate Characterization

Early Methodologies for Tropane (B1204802) Alkaloid Identification via Picrate (B76445) Formation

The foundational principle behind the use of picrates lies in a simple acid-base reaction. Tropane alkaloids are basic compounds due to the nitrogen atom within their bicyclic structure. Picric acid (2,4,6-trinitrophenol) is a strong organic acid that reacts with these basic alkaloids to form stable, solid salts known as picrates.

This derivatization technique was invaluable for several reasons:

Isolation and Purification: Many tropane alkaloids exist as oils or are difficult to crystallize in their free base form. Converting them into picrate salts often yielded highly crystalline products that could be easily separated from impurities through crystallization.

Identification: These crystalline picrates possess sharp and characteristic melting points. In an era before spectroscopic "fingerprinting," the melting point of a derivative was a critical data point for identifying a compound and assessing its purity. A sharp melting point indicated a pure substance, while a broad or depressed melting point suggested the presence of impurities. The formation of a yellow precipitate upon adding picric acid was a reliable qualitative test for the presence of an alkaloid.

Characterization: The picrate salt could be weighed and used for elemental analysis to help determine the molecular formula of the parent alkaloid.

Early pioneers in alkaloid chemistry, who worked on isolating foundational tropane alkaloids like atropine (B194438), hyoscyamine, and cocaine, would have employed such derivatization techniques as a standard part of their workflow. The distinct melting point of an alkaloid's picrate served as a crucial identifier, differentiating it from other closely related compounds within a plant extract.

The table below presents the melting points of several key tropane alkaloid free bases. The formation of their corresponding picrates would yield new compounds with different and distinct melting points, providing a vital secondary data point for confirmation of identity.

| Tropane Alkaloid | Chemical Formula | Melting Point of Free Base (°C) |

|---|---|---|

| Atropine | C17H23NO3 | 114–116 drugfuture.comnist.gov |

| l-Hyoscyamine | C17H23NO3 | 108.5 chemicalbook.comnih.govdrugfuture.com |

| Scopolamine | C17H21NO4 | 59 drugfuture.comnih.govchemicalbook.com |

| Cocaine | C17H21NO4 | 98 researchgate.net |

Seminal Studies Employing Picrates for Stereochemical Assignment

The complex three-dimensional structure of tropane alkaloids presented another significant challenge to early chemists. Many tropane alkaloids are chiral and can exist as different stereoisomers, which often have vastly different biological activities. For instance, atropine is the racemic mixture of dextro- and levo-hyoscyamine, with the levorotatory form (l-hyoscyamine) being more physiologically active.

The separation of these enantiomers, a process known as resolution, was a critical step in understanding their structure and function. This was typically achieved by a method involving the formation of diastereomeric salts. The process relied on the following principles:

Diastereomer Formation: A racemic mixture of a basic alkaloid, such as (±)-hyoscyamine, was reacted with a single enantiomer of a chiral acid (a resolving agent), like (+)-tartaric acid. This reaction creates a mixture of two diastereomeric salts, for example, [L-hyoscyamine][(+)-tartrate] and [D-hyoscyamine][(+)-tartrate].

Fractional Crystallization: Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities. This difference allows them to be separated by a meticulous process of fractional crystallization, where the less soluble diastereomer crystallizes out of solution first.

Regeneration and Characterization: After separation, the pure diastereomeric salts were treated with a base to regenerate the individual, optically pure alkaloid enantiomers (e.g., pure l-hyoscyamine and pure d-hyoscyamine).

While picric acid itself is achiral and could not be used as the resolving agent in the first step, the formation of picrates was an essential part of the final characterization. Once the enantiomers were separated, chemists would convert each one into its picrate derivative. By measuring the melting point and optical rotation of the picrate of the resolved enantiomer, they could confirm its identity and purity, distinguishing it from the picrate of the racemic mixture or the other enantiomer. The work of chemists like Gábor Fodor was instrumental in advancing the understanding of tropane alkaloid stereochemistry, employing these classical principles of resolution and derivatization.

Synthetic and Derivatization Strategies for Tropane Picrate Formation

Chemical Synthesis Approaches to the Tropane (B1204802) Nucleus Precursors

The foundational structure of tropane alkaloids is the 8-azabicyclo[3.2.1]octane core. nih.gov The chemical synthesis of this nucleus, particularly the precursor tropinone, is a classic problem in organic chemistry. A landmark achievement was Sir Robert Robinson's one-pot synthesis in 1917, which mimicked biosynthetic pathways. bris.ac.uk This biomimetic approach involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid (or its ester) in a reaction that forms the bicyclic tropane core through an intramolecular Mannich reaction. nih.gov

More contemporary methods have been developed to improve yield, functional group tolerance, and efficiency. nih.gov One modern strategy relies on the construction of the tropane core through an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. nih.govacs.org This approach allows for late-stage functionalization at various positions (N8, C3, C6, and C7), providing versatile access to a wide range of tropane analogues. nih.gov The synthesis often begins with a readily available starting material like tropone, which is reduced to a cycloheptadienol, esterified, and then subjected to the key aziridination and rearrangement steps. acs.org

These synthetic routes provide the necessary tropane base precursors, such as tropine and pseudotropine, which are diastereomers differing in the stereochemistry of the C-3 hydroxyl group. nih.gov Tropinone, a ketone, is a common intermediate that can be stereospecifically reduced by enzymes like tropinone reductase I (TR-I) to form tropine (3α-tropanol) or by tropinone reductase II (TR-II) to yield pseudotropine (3β-tropanol). nih.gov

| Synthetic Strategy | Key Reaction Type | Common Starting Materials | Primary Product | Key Advantages |

|---|---|---|---|---|

| Robinson Synthesis (1917) | Intramolecular Mannich Reaction | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Tropinone | Biomimetic, one-pot reaction bris.ac.uk |

| Modern Vinyl Aziridine Rearrangement | mdpi.commdpi.com-Sigmatropic Rearrangement | Tropone, Cycloheptadiene derivatives | Functionalized Trop-6-enes | High step-economy, allows for late-stage diversification nih.govacs.org |

Direct Salt Formation Protocols with Picric Acid for Tropane Bases

The formation of tropane picrate (B76445) is a straightforward acid-base reaction. Tropane alkaloids are organic bases due to the presence of the tertiary amine in the bicyclic system. acs.org Picric acid (2,4,6-trinitrophenol) is a strong organic acid capable of forming stable, crystalline salts with various organic bases. taylorandfrancis.com These salts, known as picrates, are often brightly colored, typically yellow, and have sharp melting points, making them excellent for characterization purposes. taylorandfrancis.com

The general protocol for preparing tropane picrate involves the direct combination of the tropane base with picric acid. A common method is to dissolve the tropane alkaloid in a suitable solvent, such as ethanol, and add an equimolar solution of picric acid in the same solvent. taylorandfrancis.com The mixture is typically stirred for a short period. taylorandfrancis.com Upon mixing, the picrate salt, being less soluble than its precursors, precipitates from the solution as yellow crystals. taylorandfrancis.com The resulting crystalline solid can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and recrystallized to achieve high purity. taylorandfrancis.com

Derivatization Applications in Complex Tropane Alkaloid Mixtures

Natural sources of tropane alkaloids, such as plants from the Solanaceae family, typically contain a complex mixture of related compounds. nih.gov For example, an extract may contain hyoscyamine, scopolamine, and other minor alkaloids, which can be challenging to separate due to their structural similarities. researchgate.net Derivatization with picric acid provides a classical chemical method for the separation and purification of individual alkaloids from these mixtures.

The principle behind this application is the differential solubility of the picrate salts. When picric acid is added to a crude extract containing multiple tropane bases, the alkaloids will form their corresponding picrate salts. However, the solubility and crystallization kinetics of these salts can vary depending on the specific structure of the alkaloid and the solvent system used. This allows for fractional crystallization, where the picrate of one alkaloid may selectively precipitate while others remain in solution. By carefully controlling conditions such as concentration, temperature, and solvent polarity, specific tropane picrates can be crystallized and isolated from the mixture. Once a pure tropane picrate salt is obtained, the free tropane base can be regenerated by treating the salt with a stronger base, which deprotonates the tropane amine and liberates the pure alkaloid.

Influence of Stereochemistry on Picrate Salt Formation

The stereochemistry of the tropane alkaloid has a significant influence on the formation and properties of its picrate salt. The tropane nucleus is not planar, and substituents can adopt different spatial orientations. A primary example is the stereoisomeric pair tropine and pseudotropine (also known as ψ-tropine), which differ in the configuration of the hydroxyl group at the C-3 position. nih.govrsc.org

In tropine , the 3-hydroxyl group is in an axial (α) position.

In pseudotropine , the 3-hydroxyl group is in an equatorial (β) position. nih.gov

Advanced Spectroscopic Elucidation of Tropane Picrate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of Tropane (B1204802) Picrates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. In the case of tropane picrate (B76445), NMR analysis confirms the salt formation and characterizes the distinct tropane cation and picrate anion moieties.

¹H NMR spectroscopy of tropane picrate would exhibit characteristic signals for both the tropane ring system and the picrate anion. The protonation of the tertiary amine in the tropane moiety leads to significant downfield shifts for the protons on the carbons adjacent to the nitrogen atom (C-1, C-5) and the N-methyl protons. researchgate.net These shifts are indicative of the change in the electronic environment upon salt formation. The remaining protons of the bicyclic tropane core would appear as complex multiplets in the aliphatic region of the spectrum. chemicalbook.comresearchgate.net The picrate anion would show a characteristic singlet in the aromatic region for its two equivalent aromatic protons.

¹³C NMR spectroscopy provides complementary information. Similar to the proton signals, the carbon signals for C-1, C-5, and the N-methyl group in the tropane cation are deshielded and shift downfield compared to the free base. researchgate.netsemanticscholar.org The spectrum would also display signals corresponding to the carbons of the picrate anion, including the carbon bearing the phenoxide oxygen and the carbons bonded to the nitro groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tropane Picrate Predicted values are based on typical shifts for tropane alkaloids and picrate salts.

| Tropane Cation | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Picrate Anion | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1, H-5 | ~3.8 - 4.4 | C-1, C-5: ~65 - 75 | Aromatic CH | ~8.5 - 9.0 (s, 2H) | C-O: ~160 - 165 |

| N-CH₃ | ~3.5 - 3.8 | N-CH₃: ~50 - 55 | C-NO₂: ~140 - 145 | ||

| H-3 | ~4.0 | C-3: ~60 - 65 | C-H: ~125 - 130 | ||

| Other CH/CH₂ | ~1.5 - 2.5 | Other CH/CH₂: ~25 - 40 |

Mass Spectrometry (MS/MS) Analysis of Tropane Picrate Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. Tandem mass spectrometry (MS/MS) further allows for the study of fragmentation pathways by isolating a specific ion and inducing its fragmentation. nih.govresearchgate.netsemanticscholar.org

In the analysis of tropane picrate, an electrospray ionization (ESI) source would typically be used, which is a soft ionization technique suitable for analyzing salts. In positive ion mode, the tropane cation would be detected at its corresponding m/z value. In negative ion mode, the picrate anion would be observed.

The fragmentation of the tropane cation (M+) is well-characterized. researchgate.net Common fragmentation pathways involve the cleavage of the bicyclic ring system. A primary fragmentation route is the loss of a methyl radical (•CH₃) from the nitrogen atom, followed by further rearrangements. Another significant pathway involves the cleavage of the ethylene bridge, leading to the formation of a stable pyrrolidinium-type ion. The specific fragmentation pattern helps to confirm the integrity of the tropane core. chemguide.co.uklibretexts.orglibretexts.org

The picrate anion is relatively stable, but under MS/MS conditions, it can undergo fragmentation, typically involving the loss of neutral molecules like nitric oxide (NO) or nitrogen dioxide (NO₂).

Table 2: Expected Key Ions in the MS/MS Analysis of Tropane Picrate

| Ion | Description | Predicted m/z | Fragmentation Pathway |

| [Tropane+H]⁺ | Tropane Cation | 140.14 | Parent Ion (Positive Mode) |

| [Picrate]⁻ | Picrate Anion | 228.01 | Parent Ion (Negative Mode) |

| C₇H₁₂N⁺ | Tropane fragment | 110.10 | Loss of C₂H₄ from tropane cation |

| C₅H₈N⁺ | Tropane fragment | 82.07 | Major fragment from ring cleavage |

| C₆H₂N₃O₅⁻ | Picrate fragment | 198.00 | Loss of NO from picrate anion |

| C₆H₂N₂O₃⁻ | Picrate fragment | 152.01 | Loss of NO₂ and NO from picrate anion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.

IR spectroscopy is used to identify the vibrational modes of functional groups. The IR spectrum of tropane picrate would show a combination of the absorptions from both the tropane cation and the picrate anion. researchgate.net A key feature confirming salt formation would be the presence of a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N⁺-H stretch of the tertiary ammonium salt. The spectrum would also feature C-H stretching vibrations for the aliphatic tropane ring around 2850-3000 cm⁻¹. The picrate anion would contribute very strong and characteristic peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. researchgate.netkamarajcollege.ac.in Aromatic C=C stretching bands would also be visible in the 1400-1600 cm⁻¹ range. researchgate.netnih.gov

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those with conjugated systems or chromophores. The tropane cation itself is transparent in the UV-Vis region (above 200 nm) as it lacks significant chromophores. researchgate.net Therefore, the UV-Vis spectrum of tropane picrate is dominated by the strong absorption of the picrate anion. researcher.life Picric acid and its salts are known to be intensely colored due to the presence of the electron-withdrawing nitro groups on the phenol ring, which creates an extended conjugated system. The picrate anion typically exhibits two main absorption maxima, one in the UV region and a strong, broad absorption band in the visible region, which is responsible for its yellow color. kamarajcollege.ac.inresearchgate.net

Table 3: Characteristic IR Absorption Bands for Tropane Picrate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N⁺-H Stretch | Tertiary Ammonium Salt | 2400 - 2800 (broad) |

| C-H Stretch | Aliphatic (Tropane) | 2850 - 3000 |

| NO₂ Asymmetric Stretch | Nitro Group (Picrate) | 1520 - 1560 (strong) |

| C=C Stretch | Aromatic Ring (Picrate) | 1400 - 1600 |

| NO₂ Symmetric Stretch | Nitro Group (Picrate) | 1340 - 1380 (strong) |

Table 4: Characteristic UV-Vis Absorption Maxima for Tropane Picrate

| Anion | Electronic Transition | Expected λmax (nm) |

| Picrate | π → π | ~350 - 380 |

| Picrate | π → π | ~250 - 260 |

Crystallographic Investigations of Tropane Picrate Solid State Architectures

Single-Crystal X-ray Diffraction Studies of Tropane (B1204802) Picrate (B76445) Crystal Lattices

While a specific public domain crystal structure determination for tropane picrate is not available, the expected outcomes of such an analysis can be described based on the known structures of related tropane derivatives and other organic picrate salts. researchgate.netnih.gov The crystal lattice of tropane picrate would be composed of tropanium cations and picrate anions, formed by the proton transfer from the phenolic hydroxyl group of picric acid to the basic tertiary nitrogen atom of the tropane molecule.

An SCXRD study would precisely locate the positions of all non-hydrogen atoms in the tropanium and picrate ions. The analysis would reveal the conformation of the bicyclic tropane ring system and the geometry of the picrate anion, including the planarity of its aromatic ring and the orientation of the nitro groups. The resulting crystallographic data is typically presented in a standardized format, as illustrated in the hypothetical data table below, which is based on common parameters for organic salts. researchgate.netresearchgate.net

Interactive Table 1: Representative Crystallographic Data Determined from SCXRD This table presents hypothetical but representative data for a molecular salt like tropane picrate, illustrating the parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₈H₁₆N⁺ · C₆H₂N₃O₇⁻ | The chemical formula of the ion pair. |

| Formula Weight | 368.34 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides a detailed description of the symmetry elements within the crystal. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 15.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 8.9 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 98.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 1405 | The volume of the unit cell. |

Polymorphism and Crystal Engineering Considerations for Tropane Picrate Salts

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com These different crystalline forms, known as polymorphs, contain the same molecules but differ in their packing arrangement. As a result, polymorphs of the same compound can exhibit different physicochemical properties, such as melting point, solubility, and stability. Picrate salts are known to form polymorphs and pseudopolymorphs (which include solvent molecules in the crystal lattice). mdpi.commdpi.com For tropane picrate, different packing arrangements of the tropanium-picrate ion pairs could lead to various polymorphic forms.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net The formation of a salt, such as tropane picrate, from an acid (picric acid) and a base (tropane) is a primary strategy in crystal engineering. The goal is to control the self-assembly of the ionic components into a desired crystalline architecture. Several factors can be manipulated to influence the crystallization outcome and potentially isolate different polymorphs of tropane picrate.

Key considerations in the crystal engineering of tropane picrate include the choice of solvent, the rate of crystallization (which can be controlled by temperature and evaporation rate), and the stoichiometry of the reactants. mdpi.comtaylorandfrancis.com The solvent can play a crucial role, not only in mediating the self-assembly process but also by potentially being incorporated into the crystal lattice to form solvates or hydrates (pseudopolymorphs). mdpi.comjes.or.jp Mechanochemical methods, such as grinding or kneading, can also be employed to produce different solid forms compared to traditional solvent-based crystallization. mdpi.com

Interactive Table 2: Crystal Engineering Considerations for Tropane Picrate

| Factor | Influence on Crystallization | Potential Outcome |

|---|---|---|

| Solvent | Polarity, hydrogen-bonding ability, and size of solvent molecules can direct the assembly of ions. | Isolation of different polymorphs or formation of solvated pseudopolymorphs. |

| Temperature | Affects solubility and nucleation/growth kinetics, which can favor the formation of either thermodynamically stable or metastable polymorphs. | Different crystal forms may be obtained at different temperatures. |

| Crystallization Rate | Rapid cooling or evaporation often yields metastable forms, while slow processes favor the most stable polymorph. | Control over which polymorph is preferentially formed. |

| Stoichiometry | The molar ratio of tropane to picric acid can influence the final product, especially in complex systems. | Ensures the formation of the desired 1:1 salt. |

| Additives/Impurities | Can inhibit the growth of certain crystal faces or act as templates for specific polymorphs. | Can be used to selectively crystallize a desired form. |

Intermolecular Interactions and Hydrogen Bonding Networks in Tropane Picrate Systems

The solid-state architecture of tropane picrate is primarily dictated by strong electrostatic interactions and a network of hydrogen bonds. The formation of the salt involves the transfer of a proton from picric acid to the tropane nitrogen, creating a tropanium cation and a picrate anion. The tropanium cation is a potent hydrogen bond donor via its N⁺-H group. The picrate anion is a versatile hydrogen bond acceptor, possessing multiple acceptor sites: the highly negative phenolate oxygen (O⁻) and the six oxygen atoms of the three nitro groups. taylorandfrancis.com

The most significant intermolecular interaction in the tropane picrate crystal lattice is expected to be a strong, charge-assisted hydrogen bond between the tropanium cation's protonated nitrogen and the picrate's phenolate oxygen (N⁺-H···O⁻). researchgate.net This interaction is a defining feature of many organic picrate salts and is crucial for the formation of the primary ion pair. taylorandfrancis.com

| π···π Stacking | Picrate Ring | Picrate Ring | Weak | Can contribute to the packing of anions in parallel or offset arrangements. researchgate.net |

Computational and Theoretical Insights into Tropane Picrate

While specific computational studies focusing exclusively on tropane picrate are limited in publicly available literature, a comprehensive understanding of its stability, conformation, and properties can be derived from theoretical analyses of its constituent components: the tropane moiety and the picrate anion. Computational chemistry offers powerful tools to investigate such compounds at a molecular level.

Computational and Theoretical Studies on Tropane Picrate Stability and Conformation

Theoretical studies, including quantum chemical calculations and molecular dynamics simulations, provide foundational insights into the behavior of tropane (B1204802) picrate (B76445). These methods allow for the exploration of molecular structure, energy landscapes, and dynamic behavior that are often difficult to probe experimentally.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and energetics of molecules. researchgate.net For a salt like tropane picrate, these calculations can elucidate the nature of the ionic bond between the protonated tropane cation and the picrate anion.

DFT methods can predict key energetic properties and structural parameters. researchgate.net Analysis of related compounds, such as potassium picrate, using the B3LYP/6-311+G** level of theory has been used to determine structures, atomic charges, thermodynamic properties, and infrared (IR) spectroscopy assignments. researchgate.net Such studies indicate that in picrate salts, the C–NO2 bond is typically the weakest and most likely to rupture during decomposition. researchgate.net

For tropane picrate, these calculations would involve optimizing the geometry of the ion pair to find the most stable arrangement. Key data points that can be derived from such calculations include:

Heat of Formation: This value indicates the stability of the compound relative to its constituent elements.

Bond Lengths and Angles: Precise measurements of the bonds within the tropane and picrate ions, and the ionic interaction distance.

Mulliken and Natural Bond Orbital (NBO) Charges: These describe the electron distribution across the molecule, highlighting the charge separation between the cation and anion.

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the compound's reactivity and electronic properties. For instance, in crystalline potassium picrate, this gap has been calculated to be approximately 3.29 eV. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations on Picrate Salts (Note: This table is illustrative, based on typical data from studies on related picrate salts like potassium picrate, as direct data for tropane picrate is not available.)

| Property | Description | Example Value (from Potassium Picrate) |

| Method | Level of theory and basis set used. | DFT (B3LYP/6-311+G**) |

| HOMO-LUMO Gap | Energy difference between frontier orbitals. | 3.29 eV |

| Weakest Bond | The bond most likely to break first. | C–NO2 |

| NBO Charges | Distribution of electron density. | Negative charges concentrated on nitro group oxygens. |

These theoretical calculations provide a fundamental understanding of the molecule's stability and electronic characteristics. researchgate.netmpg.delsu.edursc.org

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov For a flexible molecule like the tropane cation, MD simulations can reveal its conformational landscape—the various shapes it can adopt and the energy barriers between them. nih.govmdpi.com

An MD simulation of tropane picrate in a solvent (like water) or in a crystalline state would track the trajectories of each atom based on a given force field. mdpi.comresearchgate.net This allows for the study of:

Conformational Isomers: The tropane ring can exist in different conformations, and MD simulations can determine the relative populations and stability of these forms. nih.gov

Solvation Effects: The simulation can show how solvent molecules arrange around the tropane picrate ion pair and how this affects its structure and stability.

Vibrational Dynamics: The motion of the atoms can be analyzed to understand the vibrational modes of the molecule.

By running simulations over nanoseconds or longer, researchers can observe dynamic processes like conformational changes and interactions between the ions and their environment, providing a more complete picture of the molecule's behavior than static calculations alone. nih.govmdpi.com

Computational methods are also highly effective in predicting spectroscopic properties and how molecules arrange themselves in a crystal. ucr.edu

Spectroscopic Prediction: Quantum chemical calculations can predict various spectra. For instance, IR and Raman vibrational frequencies can be calculated and compared with experimental data to confirm the structure. researchgate.net In studies of picric acid, DFT methods have been used to assign specific IR bands, such as the C-O bond vibrations around 1275 cm⁻¹ and aromatic C=C stretching at 1630 cm⁻¹. researchgate.net Similarly, NMR chemical shifts can be predicted to aid in structure elucidation. ucr.edu

Crystal Packing Prediction (CSP): CSP is a computational field that aims to predict the crystal structure of a molecule from its chemical diagram alone. ucr.edu For an ionic salt like tropane picrate, CSP algorithms would explore different possible arrangements of the tropane cations and picrate anions in a crystal lattice, evaluating the energetic stability of each arrangement. The most stable predicted structures represent the most likely polymorphs (different crystal forms) of the compound. ucr.edu Hirshfeld surface analysis is often used in conjunction with these predictions to visualize and quantify intermolecular interactions, such as the strong N-H···O hydrogen bonds that are expected to stabilize the crystal packing in salts of this type. researchgate.net

Table 2: Predicted and Known Crystal Properties of Picrate Salts (Note: This table is illustrative, based on data from various picrate salts, as specific CSP data for tropane picrate is not available.)

| Property | Description | Example (from Potassium Picrate) | Example (from a Bipyridine Picrate) |

| Crystal System | The symmetry group of the crystal lattice. | Orthorhombic researchgate.net | Triclinic researchgate.net |

| Space Group | Describes the symmetry of the unit cell. | Ibca researchgate.net | P-1 researchgate.net |

| Key Intermolecular Forces | Dominant interactions holding the crystal together. | Ionic bonds, π-π stacking | N-H···O hydrogen bonds, ion-pairing researchgate.net |

| Predicted Spectroscopic Feature | A computationally predicted spectral band. | IR band for C-NO2 stretching. | UV-Vis absorption maxima. |

These predictive methods are crucial in materials science and pharmaceutical development, where the crystal structure can significantly impact a compound's properties. ucr.edu

Analytical Methodologies Utilizing Tropane Picrate Derivatives

Chromatographic Separation Techniques (HPLC, TLC) Employing Picrate (B76445) Ion Pairs

Ion-pair chromatography is a powerful technique for separating ionic or highly polar compounds on a reversed-phase column, which would otherwise show poor retention. researchgate.net In this method, an ion-pairing reagent is added to the mobile phase. This reagent contains a non-polar "tail" and an ionic "head," which forms an electrostatic interaction with the oppositely charged analyte. The resulting neutral ion-pair has increased hydrophobicity, allowing it to be retained and separated on a C8 or C18 column. nih.gov

For the separation of basic tropane (B1204802) alkaloids, the acidic picrate ion serves as an excellent counter-ion. Research has demonstrated the successful use of picrate ion pairs in high-performance liquid chromatography (HPLC) for tropane alkaloid analysis. researchgate.net In one such system, it was found that picric acid was responsible for the ion-pair formation, leading to significant improvements in analytical performance. The key advantages of employing picrate in the mobile phase include:

Enhanced Retention: The formation of the neutral tropane alkaloid-picrate complex increases its affinity for the hydrophobic stationary phase, enabling effective separation.

Improved Detection: The picrate ion is a strong chromophore. This property was shown to enhance detection limits for several tropa alkaloids by up to fiftyfold compared to standard reversed-phase chromatography with UV detection at 215 nm. researchgate.net

Increased Selectivity: By setting the UV detector to the absorption maximum of picric acid (around 345 nm), it is possible to selectively detect the alkaloids that have formed an ion pair, effectively suppressing the signal from large concentrations of non-complexing, interfering compounds in the sample matrix. researchgate.net

While less common in modern practice, picric acid can also be used as a visualization reagent in Thin-Layer Chromatography (TLC). After separation on the plate, spraying with a picric acid solution can reveal the location of alkaloid spots through the formation of yellow-colored complexes.

| Parameter | Standard Reversed-Phase HPLC | Ion-Pair HPLC with Picrate |

|---|---|---|

| Detection Wavelength | ~215 nm | ~345 nm (Picrate Maximum) |

| Detection Enhancement | Baseline | Up to 50-fold improvement researchgate.net |

| Selectivity | Lower; potential interference from matrix components absorbing at low UV wavelengths. | Higher; suppresses signals from non-complexing compounds. researchgate.net |

| Principle | Direct UV absorbance of the alkaloid. | UV absorbance of the picrate counter-ion paired with the alkaloid. researchgate.net |

Purification and Isolation Strategies Based on Picrate Crystallization

One of the classical and most effective methods for the purification and isolation of alkaloids from crude plant extracts is through the formation of crystalline derivatives. Picric acid is a premier reagent for this purpose due to its ability to form well-defined, often brightly colored, crystalline salts with a wide range of alkaloids. derpharmachemica.com

The strategy relies on the principle of differential solubility. The tropane alkaloid picrate salt is typically much less soluble in the reaction solvent (such as water, ethanol, or benzene) than the free base alkaloid and other impurities present in the extract. derpharmachemica.com This allows for the selective precipitation of the alkaloid as its picrate salt, leaving many contaminants behind in the solution.

The general procedure for isolation involves the following steps:

A concentrated extract containing the tropane alkaloid is dissolved in a suitable solvent.

A saturated solution of picric acid in the same or a miscible solvent is added in excess.

The tropane picrate salt precipitates out of the solution. For example, the reaction of picric acid with atropine (B194438) is known to yield characteristic crystalline precipitates described as "bunches of plates". researchgate.net

The precipitated crude picrate is collected by filtration.

Further purification is achieved by recrystallizing the picrate salt from an appropriate solvent system until a constant melting point is achieved, indicating high purity.

Finally, the pure alkaloid free base is recovered from the picrate salt. This is typically done by dissolving the picrate in a solvent and passing it through a column of neutral alumina, which adsorbs the picric acid, or by basifying the solution to break the salt and extracting the free alkaloid with an organic solvent. derpharmachemica.com

This method has been historically significant for the isolation and characterization of new alkaloids and remains a valuable technique for preparative-scale purification.

| Property | Description | Analytical Significance |

|---|---|---|

| Physical Form | Yellow crystalline solid. derpharmachemica.com | Facilitates separation from amorphous impurities and visual confirmation of precipitation. |

| Solubility | Generally low in common organic solvents and water, promoting precipitation. derpharmachemica.com | Enables selective isolation from a complex mixture, increasing the purity of the target alkaloid. |

| Crystallinity | Forms well-defined crystals (e.g., "bunches of plates" for atropine picrate). researchgate.net | Allows for purification via recrystallization to remove occluded impurities and achieve high purity. |

| Reversibility | The salt can be readily dissociated to recover the pure, free-base alkaloid. derpharmachemica.com | Crucial for obtaining the final desired active compound after the purification steps are complete. |

Enhanced Detection and Quantification through Picrate Formation

The inherent properties of the picrate molecule are highly advantageous for the detection and quantification of tropane alkaloids, which often lack a strong native chromophore for easy spectrophotometric analysis. The formation of a tropane picrate derivative results in a charge-transfer complex, which is intensely yellow. psnnjp.orgdntb.gov.ua This characteristic forms the basis for simple and effective colorimetric or spectrophotometric assays.

When a tropane alkaloid (electron donor) reacts with picric acid (electron acceptor), the resulting complex exhibits strong absorbance in the visible region of the electromagnetic spectrum, typically with a maximum absorbance (λmax) around 345-420 nm. researchgate.netpsnnjp.org The intensity of the color produced is directly proportional to the concentration of the alkaloid, following the Beer-Lambert law over a defined concentration range.

This principle can be applied for several analytical purposes:

Quantification in Formulations: The total alkaloid content in a pharmaceutical preparation can be determined by reacting a sample with picric acid and measuring the absorbance of the resulting yellow solution. psnnjp.orgdntb.gov.ua

Enhanced HPLC Detection: As mentioned in section 7.1, using picrate as an ion-pairing agent allows for detection at the picrate's λmax (~345 nm), which is more sensitive and selective than monitoring the alkaloid at lower UV wavelengths. researchgate.net

Qualitative Testing: The formation of a yellow precipitate upon the addition of picric acid (Hager's reagent) is a classic qualitative test for the presence of alkaloids in botanical extracts. wikipedia.org

The development of a spectrophotometric method based on picrate formation involves optimizing parameters such as solvent, reaction time, and reagent concentration to ensure complete and stable complex formation. psnnjp.org

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| λmax (Wavelength of Maximum Absorbance) | ~420 nm psnnjp.orgdntb.gov.ua | Wavelength used for measurement to ensure maximum sensitivity and minimize interference. |

| Linearity Range | e.g., 20 – 100 µg/mL psnnjp.orgdntb.gov.ua | The concentration range over which the absorbance is directly proportional to the alkaloid concentration. |

| Correlation Coefficient (r²) | >0.99 psnnjp.orgdntb.gov.ua | Indicates the excellent linearity of the calibration curve. |

| Limit of Detection (LOD) | Dependent on specific alkaloid and conditions. | The lowest concentration of the alkaloid that can be reliably detected by the method. |

| Limit of Quantification (LOQ) | Dependent on specific alkaloid and conditions. | The lowest concentration of the alkaloid that can be accurately and precisely quantified. |

Chemical Reactivity and Stability of Tropane Picrate Salts

Investigation of Tropane (B1204802) Picrate (B76445) Thermal and Chemical Stability.

The thermal and chemical stability of tropane picrate is a critical aspect of its handling and storage, largely influenced by the characteristics of its constituent ions. Picrate salts, in general, are known for their potential instability, and their thermal behavior is of significant concern. canada.cawikipedia.org Dry picric acid and its salts are sensitive to heat, shock, and friction, which can lead to explosive decomposition. canada.ca The stability of metal picrates has been shown to vary depending on the metal ion, with some being more sensitive than picric acid itself. jes.or.jpjes.or.jp For organic picrate salts, such as those formed with amines, the stability is also influenced by the nature of the organic cation. researchgate.net

The tropane moiety itself exhibits thermal instability, particularly at elevated temperatures. For instance, studies on tropane alkaloids like atropine (B194438) and scopolamine have shown significant degradation at temperatures above 250°C. nih.govnih.govresearchgate.net At these temperatures, degradation pathways include the elimination of water and the cleavage of the ester bond. nih.govnih.govresearchgate.net At even higher temperatures (around 275°C), the degradation can be so extensive that the parent compounds are barely detectable. nih.govnih.govresearchgate.net

Given these factors, it can be inferred that tropane picrate is a potentially heat-sensitive compound. The decomposition of the salt would likely involve the breakdown of both the tropane and picrate ions. The presence of the bulky tropane cation may influence the crystal packing and, consequently, the thermal stability of the picrate salt. However, without specific experimental data on tropane picrate, its precise decomposition temperature and explosive potential remain undetermined.

Chemically, picrate salts are reactive with a variety of substances. Picric acid is a strong acid and will react with bases, ammonia, and concrete to form picrate salts. canada.ca It is also reactive with common metals such as copper, nickel, lead, iron, and zinc, forming metal picrates that are often more sensitive than picric acid itself. canada.ca Therefore, tropane picrate should be stored in a manner that avoids contact with these materials.

The stability of tropane alkaloids is also pH-dependent. Generally, they exhibit greater stability in acidic conditions. nih.gov In neutral or alkaline solutions, the ester linkage of many tropane alkaloids is susceptible to hydrolysis. nih.gov This suggests that the chemical stability of tropane picrate in solution will be influenced by the pH of the medium.

Table 1: Thermal Degradation of Tropane Alkaloids

| Temperature Range (°C) | Observed Degradation Products of Atropine/Scopolamine | Reference |

| 110-250 | Elimination of water, cleavage of ester bond | nih.govnih.govresearchgate.net |

| >250 | Predominant elimination of formaldehyde | nih.govnih.govresearchgate.net |

| 180 (in millet flour) | 22% decrease in atropine content, 25% decrease in scopolamine content after 10 minutes | scispace.comresearchgate.net |

| 190 (in bread) | 73% reduction in atropine, 84% reduction in scopolamine after 40 minutes | mdpi.com |

| 100 (in aqueous solution) | Higher degradation at pH 7 compared to pH 4 | scispace.comresearchgate.net |

Reactivity of the Picrate Anion in Tropane Systems.

The picrate anion, (O₂N)₃C₆H₂O⁻, is the conjugate base of picric acid and plays a central role in the reactivity of tropane picrate. nih.gov Picric acid is a strong Lewis acid and readily forms crystalline salts with organic bases, including the tertiary amine of the tropane moiety, through electrostatic interactions and hydrogen bonding. taylorandfrancis.com The formation of these salts involves the transfer of a proton from the phenolic hydroxyl group of picric acid to the basic nitrogen atom of the tropane ring. researchgate.net

The picrate anion itself is a relatively stable aromatic species, with the negative charge delocalized over the phenoxide oxygen and the three nitro groups. This delocalization contributes to the intense yellow color of the picrate ion. wikipedia.org However, the presence of the three electron-withdrawing nitro groups makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, although such reactions are not common under normal conditions.

The reactivity of the picrate anion in tropane systems would also include its interactions with other chemical species. For example, in the presence of strong bases, the equilibrium could shift, potentially leading to the deprotonation of the tropane cation and the formation of the free tropane base and the picrate anion in solution. Conversely, in the presence of a stronger acid than picric acid, the picrate anion could be protonated to regenerate picric acid.

Furthermore, the picrate anion can participate in charge-transfer complex formation with electron-donating molecules. taylorandfrancis.com While the primary interaction in tropane picrate is ionic, the potential for charge-transfer interactions between the electron-deficient picrate ring and any electron-rich moieties in the vicinity should be considered, which could influence the chemical and physical properties of the compound.

Hydrolysis and Degradation Pathways of Tropane Picrates.

The hydrolysis and degradation of tropane picrates would involve the chemical breakdown of both the tropane cation and, to a lesser extent under typical conditions, the picrate anion. The tropane moiety, particularly if it contains an ester linkage as found in many naturally occurring tropane alkaloids like atropine and scopolamine, is susceptible to hydrolysis. nih.gov

Hydrolysis of the tropane ester can be catalyzed by both acids and bases. nih.gov

Acid-catalyzed hydrolysis: In an acidic medium, the ester carbonyl is protonated, making it more susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond, yielding a carboxylic acid and the corresponding tropane alcohol. nih.gov

Base-catalyzed hydrolysis (saponification): In an alkaline medium, the hydroxide ion directly attacks the ester carbonyl, leading to the formation of a carboxylate salt and the tropane alcohol. This reaction is generally irreversible. nih.gov

Studies on the degradation of atropine have shown that under acidic conditions, the primary degradation products are tropine and tropic acid, resulting from the hydrolysis of the ester bond. researchgate.net Under basic conditions, in addition to hydrolysis, dehydration can occur, leading to the formation of apoatropine. researchgate.net The rate of hydrolysis is dependent on both pH and temperature, with increased temperatures generally accelerating the degradation process. scispace.comresearchgate.net

The picrate anion is generally stable to hydrolysis under normal conditions. The carbon-nitrogen bonds of the nitro groups and the ether linkage in picrate esters (which are different from the ionic salt) are not readily cleaved by water. However, under extreme conditions of temperature and pH, degradation of the picrate ring could potentially occur, although this is not a primary degradation pathway for picrate salts.

Therefore, the most probable degradation pathway for a tropane picrate salt containing an ester linkage in the tropane moiety, when in aqueous solution, would be the hydrolysis of the ester bond of the tropane cation. The rate and extent of this degradation would be significantly influenced by the pH and temperature of the solution.

Future Research Trajectories in Tropane Picrate Chemistry

Development of Novel Synthetic Routes to Substituted Tropane (B1204802) Picrates

The development of new tropane picrate (B76445) derivatives hinges on the ability to first synthesize a variety of substituted tropane precursors. Modern synthetic strategies are moving away from classical, often lengthy, syntheses toward more efficient and versatile approaches that allow for late-stage functionalization. This enables the introduction of diverse chemical groups at various positions on the tropane core, which can then be converted into their corresponding picrate salts.

Key areas of research in the synthesis of substituted tropanes include:

Late-Stage Functionalization : Efficient synthetic strategies are being developed to allow for late-stage diversification of the tropane structure at the N8, C3, C6, and C7 positions. nih.govresearchgate.net This approach is critical for creating a library of analogues with varied properties. nih.govresearchgate.net

Novel Core Construction : Methods utilizing vinyl aziridine rearrangement are being employed to construct the foundational 8-azabicyclo[3.2.1]octane core, providing a robust platform for producing a wide range of tropane analogues. nih.govresearchgate.net

Catalytic Methods : The use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become a powerful tool for constructing complex molecular architectures and assembling diverse chemical scaffolds that can serve as precursors to unique tropane picrates.

These advanced synthetic precursors can be subsequently reacted with picric acid to yield a diverse library of substituted tropane picrates, each with potentially unique physicochemical properties.

Table 1: Synthetic Strategies for Tropane Picrate Precursors

| Synthetic Strategy | Target Position(s) | Description | Potential Precursor for Picrate Salt |

|---|---|---|---|

| Late-Stage N-Alkylation | N8 | Introduction of various alkyl or functionalized groups at the nitrogen atom of the tropane ring system via reductive amination. nih.gov | N-Ethyltropane |

| C3 Esterification | C3 | Modification of the hydroxyl group at the C3 position to form a wide range of esters, influencing the molecule's steric and electronic properties. nih.gov | Tropacocaine |

| Olefin Functionalization | C6/C7 | Introduction of substituents at the C6 and C7 positions by leveraging the reactivity of a trop-6-ene intermediate. nih.gov | 6/7-Hydroxytropane |

Advanced Characterization Techniques for Microcrystalline or Amorphous Forms

The solid-state form of a chemical compound significantly influences its physical properties, such as solubility, stability, and dissolution rate. Tropane picrate may exist in various forms, including stable crystalline lattices, metastable microcrystalline structures, or entirely amorphous solids. Future research must employ a suite of advanced characterization techniques to fully understand the solid-state properties of new tropane picrate derivatives. Drawing parallels from the characterization of other complex pharmaceuticals, a multi-faceted approach is necessary. nih.gov

Key characterization techniques and their applications include:

Powder X-Ray Diffraction (PXRD) : This is the primary technique for distinguishing between crystalline and amorphous materials. Crystalline forms produce sharp, well-defined peaks, while amorphous forms yield a broad, diffuse halo.

Differential Scanning Calorimetry (DSC) : DSC is used to measure thermal transitions, such as melting point, glass transition temperature, and phase changes, providing critical information about the stability and purity of the solid form.

Thermogravimetric Analysis (TGA) : TGA measures changes in mass as a function of temperature, which is essential for studying desolvation and decomposition processes.

Solid-State Nuclear Magnetic Resonance (ssNMR) : For amorphous or microcrystalline forms where single-crystal X-ray diffraction is not feasible, ssNMR provides invaluable insight into the local chemical environment and molecular conformation.

Scanning Electron Microscopy (SEM) : SEM is used to visualize the particle morphology and size distribution of the solid material, which can impact formulation and dissolution.

Table 2: Characterization Techniques for Tropane Picrate Solid Forms

| Technique | Information Provided | Relevance for Tropane Picrate |

|---|---|---|

| Powder X-Ray Diffraction (PXRD) | Crystalline vs. Amorphous state, crystal lattice parameters | To identify and control the solid form of a synthesized batch. |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition, phase transitions | To determine thermal stability and purity. |

| Solid-State NMR (ssNMR) | Local atomic environment, molecular conformation | Structural elucidation of non-crystalline or poorly ordered forms. |

| In Vitro Dissolution Studies | Rate and extent of dissolution | To predict how different solid forms might behave in a solution. nih.gov |

Computational Design of Tropane Picrate Salts with Tailored Properties

The integration of computational chemistry and machine learning has revolutionized the design and optimization of chemical compounds and their synthetic routes. These in silico approaches can be powerfully applied to the design of tropane picrate salts, allowing researchers to predict and tailor their properties before undertaking costly and time-consuming laboratory synthesis.

Future computational research in this area will likely focus on:

Quantum Mechanical (QM) Calculations : Methods like Density Functional Theory (DFT) can be used to model the interaction between a substituted tropane cation and the picrate anion. These calculations can predict the most stable geometries, charge distributions, and spectroscopic properties of novel salts.

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of tropane picrate salts in solution, providing insights into their solubility, aggregation behavior, and interactions with solvent molecules.

Crystal Structure Prediction (CSP) : Advanced algorithms can predict the likely crystal packing arrangements of new tropane picrate salts. This is crucial for identifying potential polymorphs and designing salts with desired properties like high melting points or specific crystal habits.

Machine Learning (ML) Models : By training ML models on existing data, it may become possible to predict the properties (e.g., solubility, melting point) of new tropane picrate salts based solely on their chemical structure, dramatically accelerating the discovery process.

Table 3: Computational Approaches for Tailoring Tropane Picrate Properties

| Computational Method | Predicted Property | Application in Design |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, stability, electronic properties | Screening of substituted tropanes for optimal interaction with the picrate anion. |

| Molecular Dynamics (MD) | Solubility, solvation energy | Predicting how a new salt will behave in different environments. |

| Crystal Structure Prediction (CSP) | Polymorphs, crystal packing | Designing salts with specific solid-state characteristics like stability and morphology. |

Exploration of New Analytical Applications in Complex Matrices

The detection and quantification of tropane alkaloids in complex matrices such as agricultural products, foods, and biological samples present a significant analytical challenge. nih.govresearchgate.net Current methods often rely on sophisticated instrumentation like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to achieve the necessary sensitivity and selectivity. nih.govnih.govnih.gov

Future research could explore the use of tropane picrate formation as a novel analytical strategy. The picrate anion is a strong chromophore, meaning it absorbs light strongly in the UV-visible spectrum. This property can be leveraged for highly sensitive detection.

Potential analytical applications include:

Derivatization for HPLC-UV/Vis Analysis : Tropane alkaloids could be extracted from a complex matrix and converted to their picrate salts. This derivatization would allow for sensitive quantification using widely available HPLC-UV/Vis instrumentation, offering a cost-effective alternative to mass spectrometry.

Solid-Phase Extraction (SPE) : Picric acid could potentially be immobilized on a solid support to create an SPE cartridge for the selective extraction and concentration of tropane alkaloids from complex mixtures.

Improved Quantification in Food and Environmental Samples : For matrices like leafy vegetables, where tropane alkaloid contamination is a concern, a method based on picrate derivatization could provide a robust and reliable quantification tool. nih.gov The µ-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method could be combined with this derivatization step for efficient analysis. nih.govmdpi.com

Table 4: Potential Analytical Applications of Tropane Picrate

| Application | Matrix Type | Technique | Advantage |

|---|---|---|---|

| Quantification of Contaminants | Leafy Vegetables, Grains | HPLC-UV/Vis after derivatization | High sensitivity due to the picrate chromophore; more accessible than MS. nih.gov |

| Analysis of Biological Samples | Serum, Urine | µ-QuEChERS followed by derivatization and LC analysis | Simplifies sample preparation and allows for reliable quantification in complex biological fluids. nih.govmdpi.com |

| Selective Isolation | Plant Extracts | Solid-Phase Extraction (SPE) with immobilized picric acid | High selectivity for isolating tropane alkaloids from a crude extract containing numerous other compounds. |

Q & A

Basic Research Questions

Q. How can researchers design experiments to determine optimal synthesis conditions for tropane picrate?

- Methodological Answer : Apply the PICOT framework to structure the experimental design:

-

Population (P) : Reactants (e.g., tropane alkaloids, picric acid).

-

Intervention (I) : Synthesis parameters (temperature, solvent, molar ratios).

-

Comparison (C) : Alternative methods (e.g., microwave-assisted vs. traditional reflux).

-

Outcome (O) : Yield, purity, crystallinity.

-

Time (T) : Reaction duration and post-synthesis stability monitoring.

- Use factorial design to test multiple variables systematically, ensuring reproducibility and minimizing bias . Include controls (e.g., blank reactions) to isolate variable effects. Validate outcomes via spectroscopic (NMR, IR) and chromatographic (HPLC) analyses.

Table 1 : Example Experimental Parameters for Synthesis Optimization

Variable Tested Range Analytical Method Key Outcome Metric Temperature (°C) 60–120 HPLC Purity Yield (%) Solvent Ethanol vs. Acetone X-ray Diffraction Crystallinity Molar Ratio 1:1 to 1:3 NMR Byproduct Formation

Q. What methodological steps ensure accurate characterization of tropane picrate’s physicochemical properties?

- Methodological Answer : Prioritize systematic literature reviews to identify gaps in existing data (e.g., melting point discrepancies). Use PICOT to define:

- Population : Tropane picrate batches.

- Intervention : Analytical techniques (DSC for melting points, SEM for morphology).

- Comparison : Published vs. experimental data.

- Outcome : Resolved property contradictions.

- Time : Longitudinal stability studies.

- Employ triangulation (multiple methods) for validation. For example, cross-validate thermal stability data using TGA and DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for tropane picrate under varying environmental conditions?

- Methodological Answer : Conduct a meta-analysis of existing studies using PICOT to frame hypotheses:

-

Population : Tropane picrate samples (different synthesis lots).

-

Intervention : Stress conditions (humidity, light, temperature).

-

Comparison : Accelerated vs. real-time degradation.

-

Outcome : Degradation pathways (e.g., hydrolysis vs. photolysis).

-

Time : 6-month accelerated stability vs. 2-year ambient tracking.

- Apply statistical models (ANOVA, regression) to identify confounding variables (e.g., residual solvent content). Use controlled cohorts and matched sample groups to reduce bias .

Table 2 : Stability Study Design for Conflicting Data Resolution

Condition Cohort 1 (Controlled) Cohort 2 (Variable) Statistical Test Humidity (75% RH) Sealed containers Open containers Tukey’s HSD Light Exposure UV-filtered Direct UV Kaplan-Meier Analysis

Q. What strategies address conflicting spectroscopic interpretations of tropane picrate’s structural motifs?

- Methodological Answer : Frame the research question using PICOT:

- Population : Spectroscopic datasets (NMR, IR, XRD).

- Intervention : Advanced computational modeling (DFT calculations).

- Comparison : Experimental vs. theoretical spectra.

- Outcome : Consensus on bond angles/conformations.

- Time : Iterative refinement cycles.

Methodological Considerations

- Ethical and Reproducibility Standards : Adhere to protocols for data transparency (e.g., depositing crystallographic data in public repositories). Disclose conflicts of interest, such as proprietary synthesis methods .

- Critical Appraisal : Evaluate literature quality using tools like GRADE for evidence hierarchy, prioritizing peer-reviewed studies over preprint data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.